molecular formula C19H18N2O3 B5817821 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide

Cat. No. B5817821
M. Wt: 322.4 g/mol
InChI Key: MJBBLCZODSZAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide, also known as LY2886721, is a novel compound that has been studied extensively in scientific research. This compound belongs to the class of isoxazole derivatives and has shown promising results in various studies related to the treatment of different diseases.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide involves its interaction with the AMPA receptor. It acts as a positive allosteric modulator of this receptor, which means that it enhances the activity of the receptor in response to glutamate, the neurotransmitter that activates this receptor. This leads to an increase in synaptic plasticity, which is the mechanism underlying learning and memory. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide has been shown to have several biochemical and physiological effects. As a positive allosteric modulator of the AMPA receptor, it enhances synaptic plasticity, which is the mechanism underlying learning and memory. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide in lab experiments is its well-established synthesis method. This compound has been synthesized and studied extensively, and the procedure is well-documented. Additionally, this compound has shown promising results in different areas of research, including neuroscience, neuroprotection, and anti-inflammatory effects. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound and its potential side effects.

Future Directions

There are several future directions for the study of N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide. One area of research is the development of this compound as a cognitive enhancer. It has shown promising results in animal studies, and further research is needed to determine its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic effects, and further research is needed to determine its efficacy in these areas. Finally, the mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the AMPA receptor and synaptic plasticity.

Synthesis Methods

The synthesis of N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide involves a series of chemical reactions. The starting material for this synthesis is 4-methoxybenzaldehyde, which is converted into 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid. This intermediate is then reacted with 2-methylbenzoyl chloride to obtain N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide. The synthesis of this compound has been reported in several scientific articles, and the procedure is well-established.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide has been studied extensively in scientific research, and it has shown promising results in different areas. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor. This receptor is involved in synaptic plasticity, which is the mechanism underlying learning and memory. Therefore, N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide has potential as a cognitive enhancer and may be useful in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)19(22)20-12-16-11-18(21-24-16)14-7-9-15(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBBLCZODSZAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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